molecular formula Ce5Ge3 B14718294 CID 78061919

CID 78061919

Cat. No.: B14718294
M. Wt: 918.5 g/mol
InChI Key: HJUKGSGSLGOXOH-UHFFFAOYSA-N
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Description

CID 78061919 is a unique chemical entity registered in the PubChem database, a comprehensive resource for chemical properties, bioactivity, and structural data. PubChem Compound IDs (CIDs) enable systematic categorization of molecules based on structural fingerprints, physicochemical properties, and biological activities . For instance, this compound may belong to a class of bioactive molecules, inhibitors, or substrates, akin to other CIDs discussed in the evidence, such as oscillatoxin derivatives (CID 101283546, CID 156582092) or betulin-derived inhibitors (CID 72326, CID 64971).

Properties

Molecular Formula

Ce5Ge3

Molecular Weight

918.5 g/mol

InChI

InChI=1S/5Ce.3Ge

InChI Key

HJUKGSGSLGOXOH-UHFFFAOYSA-N

Canonical SMILES

[Ge].[Ge].[Ge].[Ce].[Ce].[Ce].[Ce].[Ce]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78061919 involves the formation of a macrocyclic structure through a series of organic reactions. The key steps include the cyclization of linear precursors under specific conditions to form the macrocyclic ring. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving multiple purification steps such as crystallization and chromatography. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

General Reactivity of Organic Compounds

Organic compounds typically undergo reactions such as oxidation, reduction, nucleophilic substitution, and hydrolysis. While CID 78061919’s exact structure is unknown, analogous compounds (e.g., esters, amides, or aromatic systems) often exhibit predictable reactivity patterns.

Hypothetical Reaction Pathways (Based on Structural Guesswork)

If this compound contains functional groups like esters, alcohols, or aromatic rings, potential reactions might include:

  • Hydrolysis : Ester groups could hydrolyze under acidic or basic conditions to form carboxylic acids and alcohols.

  • Oxidation : Alcohols might oxidize to ketones or carboxylic acids using agents like KMnO₄ or CrO₃.

  • Nucleophilic Substitution : Halogenated groups could undergo SN1/SN2 reactions.

Limitations in Data Availability

The absence of this compound in PubChem , the EPA’s 2012 CDR list , or other provided sources suggests:

  • It may be a novel or proprietary compound.

  • Its synthesis and reactivity data may not have been publicly disclosed.

Recommendations for Further Research

  • Verify the CID : Confirm the identifier using PubChem or CAS Registry databases.

  • Consult Patents/Literature : Search proprietary or specialized databases for potential disclosures.

  • Experimental Characterization : If the compound is synthesized, perform NMR, IR, or MS analysis to identify reactive sites.

Scientific Research Applications

CID 78061919 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study protein-protein interactions and the role of cyclins in cell cycle regulation.

    Biology: Helps in understanding the mechanisms of cell proliferation and apoptosis.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit cyclin A and cyclin B interactions.

    Industry: Utilized in the development of new therapeutic agents and in drug discovery research.

Mechanism of Action

The mechanism of action of CID 78061919 involves the inhibition of cyclin A and cyclin B interactions with their respective targets. By binding to these cyclins, the compound prevents their interaction with other proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include cyclin-dependent kinases and other regulatory proteins involved in cell cycle control .

Comparison with Similar Compounds

Methodological Considerations

The evidence highlights standardized approaches for compound comparison:

  • Cheminformatics Tools : PubChem’s 3D structure overlays and molecular fingerprinting enable precise comparisons .
  • Synthetic Accessibility : CAS 1761-61-1 (CID 72863) and CAS 899809-61-1 (CID 57892468) illustrate how reaction conditions (e.g., catalysts, solvents) influence yield and purity .

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